
1-(4-Methylmorpholin-2-yl)-N-(thiazol-5-ylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylmorpholin-2-yl)-N-(thiazol-5-ylmethyl)methanamine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound features a morpholine ring substituted with a methyl group and a thiazole ring attached to a methanamine group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylmorpholin-2-yl)-N-(thiazol-5-ylmethyl)methanamine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Methyl Group: The methyl group can be introduced via methylation using reagents such as methyl iodide.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Rings: The final step involves coupling the morpholine and thiazole rings through a methanamine linker, typically using reductive amination.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
1-(4-Methylmorpholin-2-yl)-N-(thiazol-5-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with new alkyl or aryl groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(4-Methylmorpholin-2-yl)-N-(thiazol-5-ylmethyl)methanamine depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
1-(4-Methylmorpholin-2-yl)-N-(pyridin-2-ylmethyl)methanamine: Similar structure with a pyridine ring instead of a thiazole ring.
1-(4-Methylmorpholin-2-yl)-N-(imidazol-5-ylmethyl)methanamine: Similar structure with an imidazole ring instead of a thiazole ring.
Uniqueness
1-(4-Methylmorpholin-2-yl)-N-(thiazol-5-ylmethyl)methanamine is unique due to the presence of both a morpholine and a thiazole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C10H17N3OS |
|---|---|
分子量 |
227.33 g/mol |
IUPAC名 |
1-(4-methylmorpholin-2-yl)-N-(1,3-thiazol-5-ylmethyl)methanamine |
InChI |
InChI=1S/C10H17N3OS/c1-13-2-3-14-9(7-13)4-11-5-10-6-12-8-15-10/h6,8-9,11H,2-5,7H2,1H3 |
InChIキー |
VWXWJTOQKIHICH-UHFFFAOYSA-N |
正規SMILES |
CN1CCOC(C1)CNCC2=CN=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



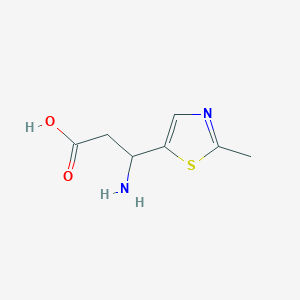
![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride](/img/structure/B13248795.png)
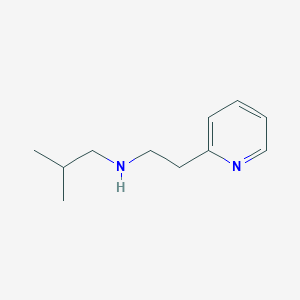
![2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B13248802.png)
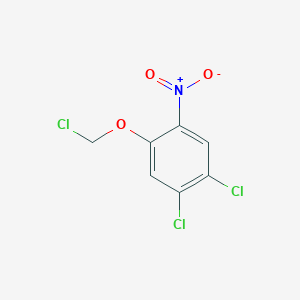
![2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13248808.png)
![1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13248815.png)


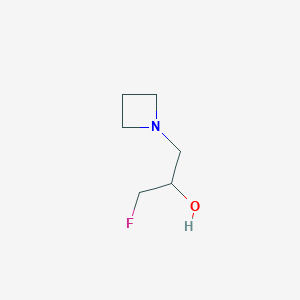
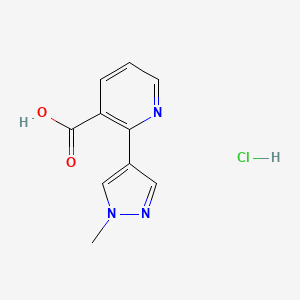
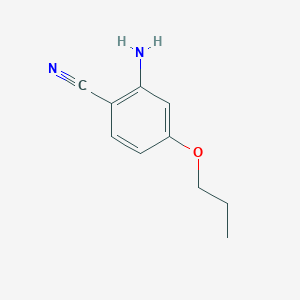
![4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol](/img/structure/B13248852.png)
